molecular formula C10H13ClFN B12976465 (S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine

(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine

Cat. No.: B12976465
M. Wt: 201.67 g/mol
InChI Key: GENNIQLHHBMEOQ-JTQLQIEISA-N
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Description

(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, attached to a butan-1-amine backbone. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-phenylbutan-1-amine.

    Halogenation: The phenyl ring is selectively halogenated using reagents like N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions.

    Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological systems, particularly in enzyme inhibition studies.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter synthesis or degradation.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Phenylbutan-1-amine: Lacks the halogen substituents, making it less reactive.

    (S)-1-(2-Chloro-phenyl)butan-1-amine: Contains only a chlorine substituent.

    (S)-1-(4-Fluorophenyl)butan-1-amine: Contains only a fluorine substituent.

Uniqueness

(S)-1-(2-Chloro-4-fluorophenyl)butan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(1S)-1-(2-chloro-4-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13ClFN/c1-2-3-10(13)8-5-4-7(12)6-9(8)11/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1

InChI Key

GENNIQLHHBMEOQ-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=C(C=C1)F)Cl)N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)F)Cl)N

Origin of Product

United States

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